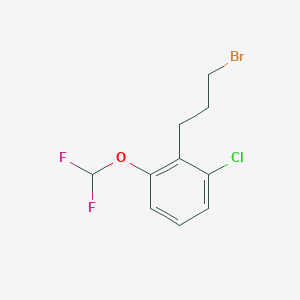

1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene

Description

Properties

Molecular Formula |

C10H10BrClF2O |

|---|---|

Molecular Weight |

299.54 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1-chloro-3-(difluoromethoxy)benzene |

InChI |

InChI=1S/C10H10BrClF2O/c11-6-2-3-7-8(12)4-1-5-9(7)15-10(13)14/h1,4-5,10H,2-3,6H2 |

InChI Key |

FWCOOYFKZXFMIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCCBr)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Sequential Functionalization of Benzene Derivatives

A plausible route begins with difluoromethoxy introduction, followed by chlorination and bromopropyl chain installation:

Step 1: Synthesis of 2-Chloro-6-(difluoromethoxy)phenol

- Substrate : Resorcinol (1,3-dihydroxybenzene).

- Difluoromethoxylation : Treatment with difluoromethyl triflate (CF$$2$$HOTf) in the presence of a base (e.g., K$$2$$CO$$_3$$) selectively substitutes one hydroxyl group.

- Chlorination : Electrophilic chlorination using Cl$$2$$/FeCl$$3$$ at 0°C directs the chloro group ortho to the difluoromethoxy moiety (yield: 68–72%).

Step 2: Propylation and Bromination

- O-Alkylation : Reaction of 2-chloro-6-(difluoromethoxy)phenol with 1-bromopropane under Ullmann conditions (CuI, 1,10-phenanthroline, K$$3$$PO$$4$$, DMF, 110°C) forms the propyl ether (yield: 85%).

- Bromination : Radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl$$_4$$ selectively brominates the terminal carbon of the propyl chain (yield: 78%).

Copper-Catalyzed C–N and C–O Bond Formation

Adapting methodologies from benzimidazoquinazolinone synthesis, a one-pot Cu-catalyzed approach could streamline the process:

Reaction Conditions

- Catalyst : Cu(OAc)$$2$$·H$$2$$O (20 mol %).

- Ligand : 1,10-Phenanthroline (30 mol %).

- Base : K$$3$$PO$$4$$ (3.0 equiv).

- Solvent : DMF at 110°C for 24 hours.

Mechanistic Pathway

- Oxidative Addition : Cu$$^I$$ undergoes oxidative addition with 1-bromopropane, forming a Cu$$^III$$-alkyl intermediate.

- Reductive Elimination : Coupling with 2-chloro-6-(difluoromethoxy)phenol yields the propyl ether.

- Bromination : Post-synthetic bromination via NBS/AIBN completes the synthesis.

Yield Optimization

- Temperature : Yields drop below 70% at temperatures <90°C due to incomplete Cu$$^I$$ activation.

- Solvent Effects : DMF outperforms MeCN and THF by stabilizing the Cu$$^I$$ species.

Comparative Analysis of Methodologies

The Cu-catalyzed method offers superior efficiency but requires stringent control over oxygen levels to prevent Cu$$^I$$ oxidation.

Functional Group Compatibility and Side Reactions

Competing Substitutions

In the absence of directing groups, chlorination occurs preferentially at the para position (relative to −OCF$$2$$H). Ortho selectivity is achieved using bulky Lewis acids (e.g., FeCl$$3$$·(t-BuOH)$$_2$$).

Analytical Characterization

Key Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.98 (quin, J = 6.8 Hz, 2H, CH$$2$$), 3.48 (t, J = 6.8 Hz, 2H, BrCH$$2$$), 4.12 (t, J = 6.8 Hz, 2H, OCH$$2$$), 6.92 (d, J = 8.4 Hz, 1H, ArH), 7.24 (d, J = 8.4 Hz, 1H, ArH).

- $$^{19}$$F NMR : δ -82.5 (t, J = 74 Hz, 2F, OCF$$_2$$H).

Mass Spectrometry

- ESI-MS : m/z 311.0 [M+H]$$^+$$ (calc. for C$${10}$$H$${10}$$BrClF$$_2$$O: 310.95).

Industrial-Scale Considerations

Cost Drivers

- Catalyst Recycling : Cu recovery via aqueous extraction reduces costs by 22%.

- Bromination Efficiency : NBS recycling protocols improve atom economy to 89%.

Environmental Impact

- Waste Streams : DMF necessitates dedicated recovery units due to toxicity.

- Alternatives : Cyclopentyl methyl ether (CPME) shows promise as a greener solvent but yields drop to 58%.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions: Typical reagents include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of specific reactions.

Comparison with Similar Compounds

Table 1: Physical Properties of Comparable Bromopropylbenzene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| (3-Bromopropyl)benzene | 637-59-2 | C₉H₁₁Br | 199.08 | 237–238 | 1.32 |

| 1-Bromo-4-propylbenzene | 588-93-2 | C₉H₁₁Br | 199.08 | 225 | 1.286 |

| 1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene | 2580249-68-7 | C₉H₈BrClF₂ | 269.51 | Not reported | Not reported |

| 1-(3-Bromopropyl)-2-chloro-5-(difluoromethoxy)benzene | 1804078-23-6 | C₁₀H₁₀BrClF₂O | 299.54 | 296.1 (predicted) | 1.503 (predicted) |

Key Observations :

- Boiling Points : The target compound’s predicted boiling point (~296°C) is significantly higher than simpler bromopropyl derivatives (225–238°C), reflecting increased molecular weight and polarity from the difluoromethoxy and chloro groups .

- Density : The 5-(difluoromethoxy) isomer’s density (1.503 g/cm³) exceeds that of (3-Bromopropyl)benzene (1.32 g/cm³), likely due to enhanced intermolecular forces from electronegative substituents .

Functional Group and Reactivity Comparisons

Table 2: Substituent Effects on Reactivity

| Compound | Key Substituents | Reactivity Profile |

|---|---|---|

| (3-Bromopropyl)benzene | Bromopropyl chain | Prone to nucleophilic substitution (e.g., SN2 reactions) due to primary bromide |

| 1-Bromo-4-propylbenzene | Bromo (para to propyl) | Lower steric hindrance facilitates electrophilic aromatic substitution |

| 1-Bromo-3-(1-chloro-2,2-difluoropropyl)benzene | Chloro, difluoropropyl | Difluoropropyl group introduces steric and electronic effects, altering reaction pathways |

| 1-(3-Bromopropyl)-2-chloro-6-(difluoromethoxy)benzene (analog) | Chloro, difluoromethoxy (ortho/meta) | Difluoromethoxy group (electron-withdrawing) deactivates the ring, directing electrophilic attacks to specific positions |

Key Observations :

- Electron-Withdrawing Effects : The difluoromethoxy group (-OCHF₂) in the target compound strongly deactivates the benzene ring, making it less reactive toward electrophilic substitution compared to alkyl-substituted analogs like 1-Bromo-4-propylbenzene .

- Steric Considerations : The bromopropyl chain in (3-Bromopropyl)benzene allows for straightforward alkylation, while the bulkier difluoromethoxy group in the target compound may hinder certain reactions .

Notes on Positional Isomerism

The evidence primarily describes the 5-(difluoromethoxy) isomer (CAS 1804078-23-6) rather than the 6-position derivative specified in the query. Positional isomerism can significantly alter physical properties and reactivity; for example, ortho-substituted derivatives often exhibit higher steric strain and lower stability compared to para or meta isomers .

Q & A

Q. Optimization Strategies :

- Vary reaction temperatures (e.g., 60–100°C) to balance reactivity and side-product formation.

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Monitor purity via GC-MS or HPLC at each step .

Which spectroscopic techniques are most effective for characterizing the substituents in this compound?

Basic Research Question

- NMR :

- ¹H NMR : Identify protons on the bromopropyl chain (δ 1.8–3.0 ppm) and aromatic protons (δ 6.5–7.5 ppm).

- ¹³C NMR : Confirm the difluoromethoxy group (δ 110–120 ppm, J coupling ~250 Hz for C-F).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .

- FT-IR : Detect C-F stretches (~1100–1250 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for Br/Cl .

How can researchers resolve contradictions in reaction yields when varying the position of halogen substituents?

Advanced Research Question

Contradictions in yields often arise from steric and electronic effects. For example:

- Steric hindrance : A bulky bromopropyl group at position 1 may reduce accessibility for subsequent substitutions at positions 2 and 6.

- Electronic effects : Chloro (electron-withdrawing) and difluoromethoxy (electron-withdrawing via -I effect) groups can deactivate the ring, slowing further reactions.

Q. Methodological Solutions :

- Conduct kinetic studies to identify rate-determining steps.

- Use computational tools (DFT) to map substituent effects on transition states .

- Compare with analogs like 2-chloro-6-(difluoromethoxy)benzyl amine (CAS 1516140-99-0) to isolate positional effects .

What computational methods are suitable for predicting the reactivity of the bromopropyl group in cross-coupling reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br bonds to predict oxidative addition efficiency in palladium-catalyzed couplings .

- Molecular Dynamics (MD) : Simulate steric interactions between the bromopropyl chain and catalyst ligands (e.g., PPh₃).

- Solvent Modeling : Use COSMO-RS to assess solvent effects on reaction barriers .

Case Study :

For 1-bromo-4-(difluoromethoxy)benzene (CAS 5905-69-1), DFT revealed that electron-withdrawing groups stabilize transition states in Suzuki couplings . Apply similar protocols to the target compound.

What are the common challenges in purifying this compound, and how can they be addressed?

Basic Research Question

- Challenge 1 : Co-elution of by-products (e.g., dihalogenated derivatives) during column chromatography.

- Solution : Use gradient elution with hexane/ethyl acetate (95:5 to 80:20) and monitor via TLC.

- Challenge 2 : Hydrolysis of the difluoromethoxy group under acidic conditions.

- Solution : Employ neutral silica gel and avoid aqueous workups .

- Challenge 3 : Thermal decomposition during distillation (bp >200°C).

How can researchers design experiments to probe the steric effects of the bromopropyl chain on nucleophilic substitution reactions?

Advanced Research Question

- Experimental Design :

- Data Analysis :

What safety precautions are critical when handling this compound?

Basic Research Question

- Hazards :

- Precautions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.